
3-(3,5-Dimethylphenyl)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-Dimethylphenylboronic acid” is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . It has been used in Suzuki–Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed Suzuki–Miyaura coupling reactions . For instance, “3,5-Dimethylphenylboronic acid” can be used as a reactant in these reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, “3,5-Dimethylphenylboronic acid” has an average mass of 149.983 Da and a mono-isotopic mass of 150.085205 Da .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of formally nucleophilic organic groups from boron to palladium .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, “3,5-Dimethylphenylboronic acid” has a molecular formula of C8H11BO2 .
Applications De Recherche Scientifique
Environmental Fate of Parabens
Parabens, chemically related to benzoic acid derivatives, are widely used as preservatives in consumer products. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed. Despite treatments that effectively remove them from wastewater, parabens persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This persistence highlights the environmental footprint of synthetic compounds and underscores the need for monitoring and managing their release into ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Activities of Gallic Acid
Gallic acid, a naturally occurring benzoic acid derivative, has garnered interest for its anti-inflammatory properties. It serves as an example of how derivatives of benzoic acid can exhibit significant pharmacological activities. The review of gallic acid's pharmacological activities and mechanisms of action in inflammatory diseases provides a template for exploring the potential health applications of structurally related compounds (Bai et al., 2020).
Analytical Methods in Antioxidant Activity
Understanding the antioxidant capacity of compounds is crucial in evaluating their potential health benefits. A review of analytical methods used in determining antioxidant activity, including those applicable to benzoic acid derivatives, offers insights into the assessment of their reactivity and stability. These methodologies are foundational in evaluating the health implications of various compounds, including potential derivatives of "3-(3,5-Dimethylphenyl)-2-methylbenzoic acid" (Munteanu & Apetrei, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-11(2)9-13(8-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYENBSUVGRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C(=CC=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689016 |
Source


|
| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-2-methylbenzoic acid | |
CAS RN |
1261892-78-7 |
Source


|
| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

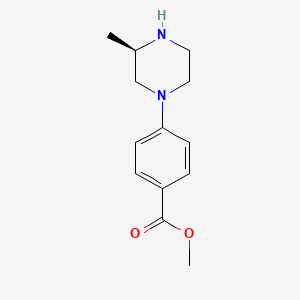
![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

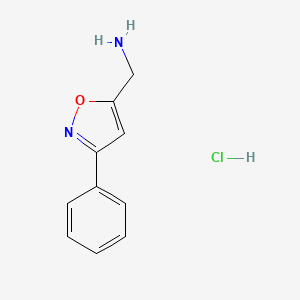

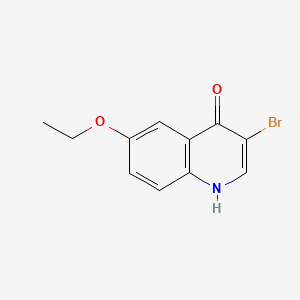
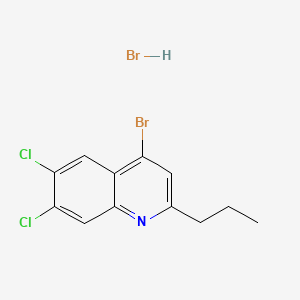
![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)
![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)
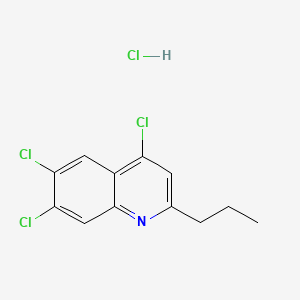

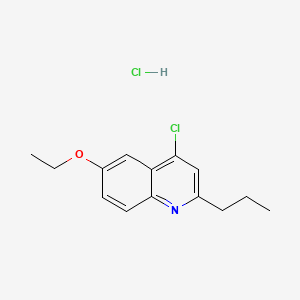
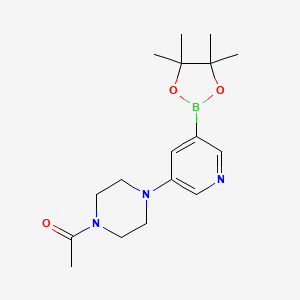
![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)